Ethyl 3-(isobutyrylamino)benzoate
Description
Ethyl 3-(isobutyrylamino)benzoate is an ethyl ester derivative of benzoic acid featuring an isobutyrylamino substituent at the 3-position of the aromatic ring. The compound’s structure combines a polar amide group (isobutyrylamino) with the lipophilic ethyl ester moiety, influencing its physicochemical properties and reactivity.
Properties
Molecular Formula |
C13H17NO3 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
ethyl 3-(2-methylpropanoylamino)benzoate |
InChI |
InChI=1S/C13H17NO3/c1-4-17-13(16)10-6-5-7-11(8-10)14-12(15)9(2)3/h5-9H,4H2,1-3H3,(H,14,15) |
InChI Key |
XYHNTQIRBVSNQT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C(C)C |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Research Findings
- Reactivity: Ethyl 4-(dimethylamino)benzoate demonstrates superior reactivity in resin cements compared to methacrylate derivatives due to electron donation .
- Steric Effects : Bulky substituents (e.g., isobutyryl) reduce crystallization efficiency, as observed in alkyl benzoate derivatives .
- Heterocyclic Influence : Pyridazine and isoxazole substituents enhance thermal stability and intermolecular interactions in materials science applications .
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